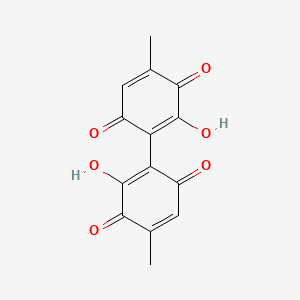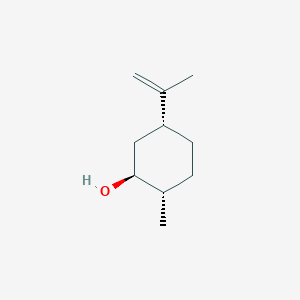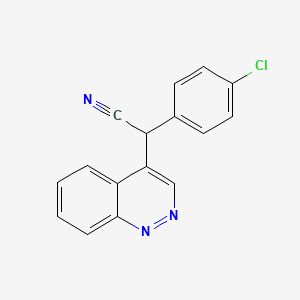
Phenicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenicin is a natural product found in Talaromyces ruber and Penicillium phoeniceum with data available.
科学的研究の応用
Overview of Phenicin in Scientific Research
Phenicin, also known in various contexts as phenicol or phenibut among other derivatives, has been the subject of diverse scientific investigations, ranging from its role in pharmacology and biochemistry to environmental science and technology. Despite the potential for confusion with similarly named compounds, it's essential to focus on the research findings related to phenicin and its derivatives within the given constraints.
Environmental Impact and Degradation
One significant area of research on phenicin derivatives, such as phenicol antibiotics, concerns their environmental fate and the mechanisms of their degradation. Light-source-dependent effects have been observed in the photodegradation of phenicol antibiotics, with different rates of degradation noted in various types of water under UV and solar irradiation. This research is crucial for understanding the persistence of these compounds in natural water bodies and their potential environmental impacts. The study conducted by Ge et al. (2009) on thiamphenicol and florfenicol highlights the role of different water constituents and light sources in the degradation process, providing valuable insights into environmental persistence and potential risks (Ge, L., Chen, J., Qiao, X., Lin, J., & Cai, X., 2009).
Pharmacological Activity and Mechanisms
Research into the pharmacological activity of phenibut, a derivative of phenicin, has shed light on its mechanism of action and potential therapeutic applications. Studies have compared the effects of racemic phenibut and its optical isomers, revealing differences in potency and efficacy across various pharmacological tests. Dambrova et al. (2008) found that R-phenibut was significantly more potent than its S-isomer in tests of locomotor activity, antidepressant effects, and pain, suggesting that the pharmacological activity of racemic phenibut is primarily due to the R-isomer. This research contributes to a deeper understanding of phenibut's actions and its potential for treating conditions such as anxiety, depression, and pain (Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I., 2008).
Environmental Persistence and Treatment Implications
Further investigations into the environmental persistence of phenicol antibiotics have focused on their photodegradation kinetics and interactions with hydroxyl radicals, contributing to the assessment of these compounds' stability in aquatic environments. Li et al. (2014) explored the concentration-dependent photodegradation kinetics of thiamphenicol and florfenicol, providing critical data for evaluating the environmental fate of these antibiotics and their potential impact on water treatment processes (Li, K., Zhang, P., Ge, L., Ren, H., Yu, C., Chen, X., & Zhao, Y., 2014).
特性
CAS番号 |
128-68-7 |
|---|---|
分子式 |
C14H10O6 |
分子量 |
0 |
IUPAC名 |
3-hydroxy-2-(2-hydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H10O6/c1-5-3-7(15)9(13(19)11(5)17)10-8(16)4-6(2)12(18)14(10)20/h3-4,19-20H,1-2H3 |
SMILES |
CC1=CC(=O)C(=C(C1=O)O)C2=C(C(=O)C(=CC2=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![10-Fluoro[1]benzothieno[2,3-c]quinolin-2-yl methyl ether](/img/structure/B1175366.png)
![4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B1175367.png)
![5-Methoxy-8-methylpyrazino[2,3-d]pyridazine](/img/structure/B1175368.png)
